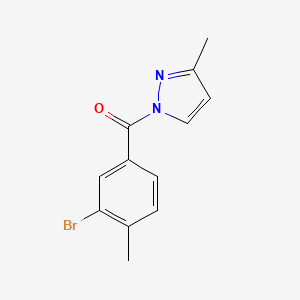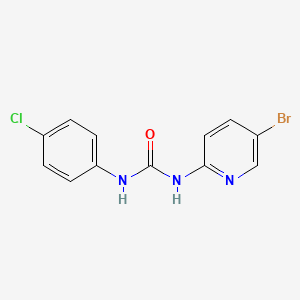
N-(5-bromo-2-pyridinyl)-N'-(4-chlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-pyridinyl)-N'-(4-chlorophenyl)urea, commonly known as BrCP, is a synthetic chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BrCP is a potent inhibitor of protein kinase CK2, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
Applications De Recherche Scientifique
BrCP has been extensively studied for its potential applications in cancer therapy, as CK2 is overexpressed in several types of cancer cells. BrCP has shown promising results in inhibiting tumor growth both in vitro and in vivo. Additionally, BrCP has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
BrCP acts as a competitive inhibitor of CK2, blocking its activity and preventing the phosphorylation of its substrates. This, in turn, leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
BrCP has been shown to have a broad range of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, BrCP has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BrCP is its high potency and specificity towards CK2, making it an ideal tool for studying the role of CK2 in various biological processes. However, BrCP has a short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in clinical applications.
Orientations Futures
There are several future directions for BrCP research. One potential area is the development of more potent and selective CK2 inhibitors that can be used in clinical applications. Additionally, BrCP can be used as a tool for studying the role of CK2 in various biological processes, including cell proliferation, differentiation, and apoptosis. Finally, BrCP can be used in combination with other drugs to enhance their effectiveness in cancer therapy and other diseases.
In conclusion, BrCP is a synthetic chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BrCP is a potent inhibitor of protein kinase CK2, which plays a crucial role in cell proliferation, differentiation, and apoptosis. BrCP has shown promising results in inhibiting tumor growth, reducing inflammation, and treating neurodegenerative diseases. While BrCP has limitations in clinical applications, it remains an important tool for studying the role of CK2 in various biological processes.
Méthodes De Synthèse
BrCP can be synthesized via a multistep process that involves the reaction of 4-chloroaniline and 5-bromo-2-chloropyridine to form 5-bromo-2-(4-chloroanilino)pyridine. This intermediate is then reacted with urea in the presence of a base to yield BrCP.
Propriétés
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClN3O/c13-8-1-6-11(15-7-8)17-12(18)16-10-4-2-9(14)3-5-10/h1-7H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGUMUWAGUETRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 5-[(diethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5847187.png)
![ethyl 3-[4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate](/img/structure/B5847193.png)
![N-[2-(3-chlorophenyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5847195.png)

![1-{3-[(4-chlorophenyl)thio]propanoyl}azepane](/img/structure/B5847209.png)
![4-chloro-2-[(2-pyridinylamino)methyl]phenol](/img/structure/B5847213.png)
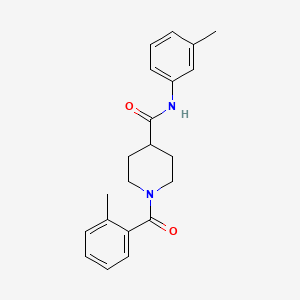
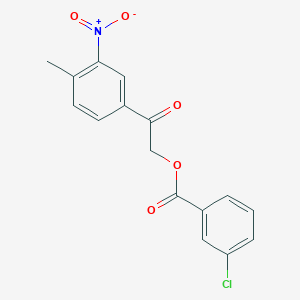
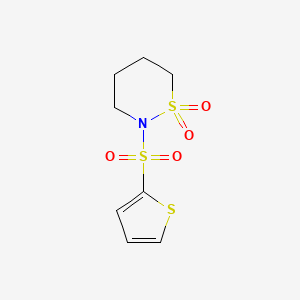
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5847246.png)
![2-chloro-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5847247.png)
![2-(2,4-dichlorophenyl)-N'-{[(4-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5847254.png)
